2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite
Overview
Description
2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite is an essential phosphoramidite derivative for oligonucleotide research and development . It is extensively employed for advancing biomedical research and drug development . Its primary role lies in the modification of nucleic acids, empowering investigations on DNA and RNA structures, interactions, and functions .
Molecular Structure Analysis
The molecular formula of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite is C42H53N6O7P . It contains a total of 113 bonds, including 60 non-H bonds, 23 multiple bonds, 19 rotatable bonds, 4 double bonds, 1 triple bond, 18 aromatic bonds, and 1 five-membered ring .Physical And Chemical Properties Analysis
The physical and chemical properties of 2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite are not fully detailed in the search results. It is known to be a white to off-white powder . The molecular weight is 784.88 .Scientific Research Applications
Solid Phase Synthesis in Oligoribonucleotides
2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite plays a crucial role in the solid-phase synthesis of oligoribonucleotides. A study by Sakatsume et al. (1991) highlights the use of a similar protecting group, 1-(2-chloroethoxy)ethyl (Cee) group, for the protection of 2′-OH groups in ribonucleoside residues. This group is stable under acidic conditions and can be easily removed under mild acidic hydrolysis, making it effective in oligoribonucleotide synthesis (Sakatsume et al., 1991).
Fluorescent Structures for DNA and RNA Molecules
The compound is also useful in creating strongly fluorescent structures for selective introduction in DNA and RNA molecules. Srivastava et al. (1994) synthesized novel phosphoramidites that were successfully introduced into DNA or RNA sequences. These modifications are particularly beneficial for structure-function studies and diagnostic applications due to their high fluorescent intensity (Srivastava et al., 1994).
Application in Automated Synthesis of Oligonucleotides
Nielsen et al. (1986) demonstrated the application of a similar compound, 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, in the in situ preparation of deoxyribonucleoside phosphoramidites. This method was directly applied to an automatic solid-phase DNA synthesizer, showing the compound's utility in oligonucleotide synthesis (Nielsen et al., 1986).
Role in Triple Helix Forming Oligonucleotides
DMT-phosphoramidites, similar to the compound , have been synthesized and employed in the preparation of triple helix forming oligodeoxyribonucleotides with a stretched phosphodiester backbone. This is highlighted in the work of Rao et al. (1993), demonstrating the compound's significance in advanced DNA structure studies (Rao et al., 1993).
Synthesis of Labeled Oligomers
Scherberg (1993) utilized a similar phosphoramidite, DMT-5'-[125I]IdU CEP, in the automated synthesis of oligomers. This method simplifies the preparation of oligomers with radioactive bases at preselected sites, highlighting the importance of such compounds in molecular biology research (Scherberg, 1993).
properties
IUPAC Name |
N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRSTXQTKUQHPR-IWXRBAEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)/N=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53N6O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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